2,3-Dichloro-6-nitrobenzonitrile
Overview
Description
2,3-Dichloro-6-nitrobenzonitrile is an organic compound with the molecular formula Cl₂C₆H₂(NO₂)CN and a molecular weight of 217.01 g/mol . It is a beige solid that is slightly soluble in chloroform and ethyl acetate . This compound is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2,3-Dichloro-6-nitrobenzonitrile is primarily used as an intermediate in the synthesis of anagrelide . Anagrelide is a drug used to treat essential thrombocytosis (an overproduction of blood platelets). Therefore, the primary targets of this compound are likely the biochemical pathways involved in platelet production.
Pharmacokinetics
Its pharmacokinetic properties would be critical in determining its bioavailability and overall effectiveness as an intermediate in drug synthesis .
Preparation Methods
2,3-Dichloro-6-nitrobenzonitrile can be synthesized from 4-nitro-1,2,3-trichlorobenzene . One common method involves the reaction of 1,2,3-trichloro-4-nitrobenzene with copper cyanide in dimethylformamide (DMF) at 155°C for 2 hours . The reaction mixture is then cooled to room temperature, and a solution of ferric chloride hexahydrate, concentrated hydrochloric acid, and water is added. The mixture is heated to 65°C for 20 minutes to complete the reaction .
Chemical Reactions Analysis
2,3-Dichloro-6-nitrobenzonitrile undergoes various chemical reactions, including nucleophilic substitution and reduction . Common reagents used in these reactions include pyrrolidine and dimethylformamide . For example, when this compound is reacted with pyrrolidine in dimethylformamide, it forms 2-chloro-6-nitro-3-pyrrolidinobenzonitrile . This compound can also be reduced to form different amines and other derivatives .
Scientific Research Applications
2,3-Dichloro-6-nitrobenzonitrile is used in various scientific research applications. It serves as a starting reagent for the synthesis of ethyl (2-amino-5,6-dichlorobenzyl)glycinate, which is used in medicinal chemistry . Additionally, it is employed in the synthesis of anagrelide, a drug used to treat essential thrombocythemia . The compound’s unique chemical properties make it valuable in the development of new pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
2,3-Dichloro-6-nitrobenzonitrile is similar to other nitrobenzonitrile compounds, such as 2-chloro-5-nitrobenzonitrile and 4-hydroxy-3-nitrobenzonitrile . its unique structure, with two chlorine atoms and a nitro group, provides distinct reactivity and applications . This makes it particularly useful in specific synthetic pathways where other compounds may not be as effective .
Properties
IUPAC Name |
2,3-dichloro-6-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFDRMZYAXQLRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371087 | |
Record name | 2,3-Dichloro-6-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2112-22-3 | |
Record name | 2,3-Dichloro-6-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-6-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3-Dichloro-6-nitrobenzonitrile in the synthesis of Anagrelide Hydrochloride?
A1: this compound serves as a crucial starting material in the synthesis of Anagrelide Hydrochloride []. The process involves a series of reactions starting with the nitration of 2,3-dichlorobenzaldehyde to yield this compound. This compound then undergoes several transformations, including reduction, cyclization, and salt formation, ultimately leading to the production of Anagrelide Hydrochloride, a known platelet aggregation inhibitor.
Q2: Can you elaborate on the synthesis of this compound as described in the provided research?
A2: One of the papers focuses specifically on a simplified method for synthesizing this compound [, ]. While the exact details require referring to the source, the paper likely explores a more efficient and potentially cost-effective route compared to previous methods. This is important for large-scale production of Anagrelide Hydrochloride and potentially other compounds that utilize this compound as a building block.
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